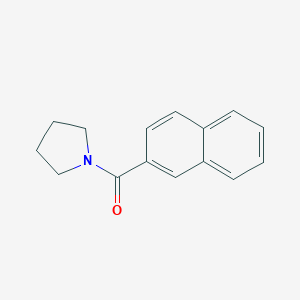
Naphthalen-2-yl(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C₁₅H₁₅NO It is a derivative of naphthalene and pyrrolidine, featuring a methanone group that bridges the two structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl(pyrrolidin-1-yl)methanone typically involves the reaction of 2-naphthoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-yl(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalen-2-yl-pyrrolidin-1-yl-carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of naphthalen-2-yl-pyrrolidin-1-yl-methanol.
Substitution: The methanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Naphthalen-2-yl-pyrrolidin-1-yl-carboxylic acid.
Reduction: Naphthalen-2-yl-pyrrolidin-1-yl-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Naphthalen-2-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl-pyrrolidin-1-yl-carboxylic acid: An oxidation product with similar structural features.
Naphthalen-2-yl-pyrrolidin-1-yl-methanol: A reduction product with a hydroxyl group instead of a methanone group.
Naphthalen-2-yl-pyrrolidin-1-yl-thioether: A substitution product with a sulfur-containing group.
Uniqueness
Naphthalen-2-yl(pyrrolidin-1-yl)methanone is unique due to its specific combination of naphthalene and pyrrolidine structures, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28g/mol |
IUPAC-Name |
naphthalen-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C15H15NO/c17-15(16-9-3-4-10-16)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2 |
InChI-Schlüssel |
VDAYRZNQLUXFBQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Löslichkeit |
19.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















